REACTION_CXSMILES
|
CC([N:4]([CH:9]1[CH2:13][CH2:12][CH2:11][CH2:10]1)[CH2:5][C:6]([OH:8])=[O:7])=O.Cl>>[CH:9]1([NH:4][CH2:5][C:6]([OH:8])=[O:7])[CH2:13][CH2:12][CH2:11][CH2:10]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)N(CC(=O)O)C1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the former having been prepared
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)NCC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |